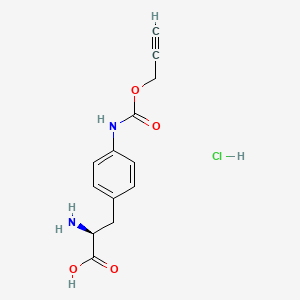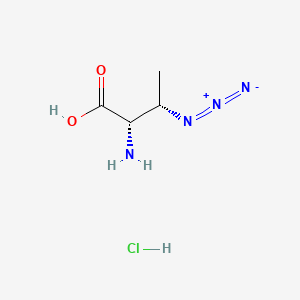
H-Gly-Gly-Gly-Lys(N3) HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-Gly-Gly-Lys(N3) HCl, also known as Glycyl-L-Lysine-HCl, is an amino acid derivative commonly used in scientific research. It is a naturally occurring amino acid derivative, often used as a substrate for peptide synthesis, as well as for other biochemical and physiological experiments.
Applications De Recherche Scientifique
H-Gly-Gly-Gly-Lys(N3) HCl is used in a variety of scientific research applications. It is often used as a substrate for peptide synthesis, as well as for other biochemical and physiological experiments. It is also used in protein structure studies, as it can be used to modify the structure of proteins, allowing for more detailed analysis. Additionally, it can be used to study the activity of enzymes, as well as the structure and function of various biological molecules.
Mécanisme D'action
H-Gly-Gly-Gly-Lys(N3) HCl is a substrate for peptide synthesis. The reaction of H-Gly-Gly-Gly-Lys(N3) HCl with amino acids results in the formation of a peptide bond, which is a type of covalent bond. This bond is formed when the carboxyl group of one amino acid is linked to the amino group of another amino acid. This reaction can be used to synthesize a variety of different peptides.
Biochemical and Physiological Effects
H-Gly-Gly-Gly-Lys(N3) HCl is known to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, as well as having an effect on the structure and function of various biological molecules. Additionally, it has been shown to have an effect on the immune system, as well as on the metabolism of various molecules.
Avantages Et Limitations Des Expériences En Laboratoire
H-Gly-Gly-Gly-Lys(N3) HCl has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, which makes it ideal for long-term experiments. However, it is important to note that it can be toxic in high concentrations, and it can react with other molecules, making it difficult to control the reaction.
Orientations Futures
There are a variety of potential future directions for H-Gly-Gly-Gly-Lys(N3) HCl. One potential direction is to further explore its use as a substrate for peptide synthesis, as well as its potential applications in protein structure studies. Additionally, it could be used to further study the effects it has on the immune system, metabolism, and other biochemical and physiological processes. Additionally, it could be used to further explore its potential as a drug delivery system, as well as its potential applications in gene therapy. Finally, it could be further explored for its potential use in the development of new therapies for various diseases.
Méthodes De Synthèse
H-Gly-Gly-Gly-Lys(N3) HCl is synthesized by the reaction of Glycine and L-Lysine, using a hydrochloric acid solution. The reaction is typically conducted in aqueous solution at room temperature, and the resulting product is a white powder. The reaction is typically carried out in a two-step process: first, the amino acids are reacted with hydrochloric acid, and then the resulting product is purified by precipitation.
Propriétés
IUPAC Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDRASZJQHVLA-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN7O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














